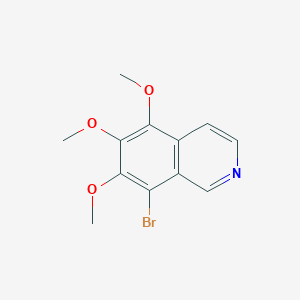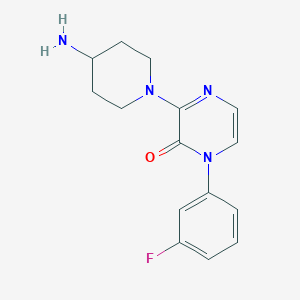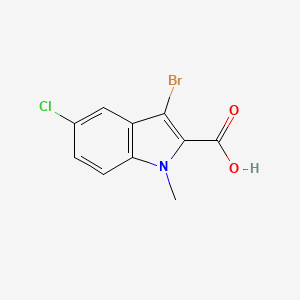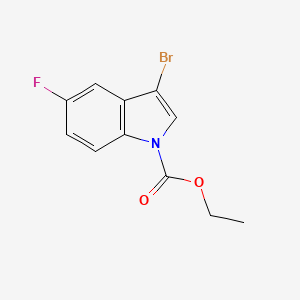
8-Bromo-5,6,7-trimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5,6,7-trimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,6,7-trimethoxyisoquinoline typically involves the bromination of 5,6,7-trimethoxyisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-5,6,7-trimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Metalation: The compound can be metalated at specific positions using reagents like n-butyllithium.
Common Reagents and Conditions:
Bromination: Bromine and aluminum chloride.
Metalation: n-Butyllithium.
Oxidation: Common oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5,6,7-trimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Bromo-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5,6,7-Trimethoxyisoquinoline: Lacks the bromine atom, leading to different reactivity and applications.
8-Bromo-7-methoxyisoquinoline: Similar structure but with different substitution patterns, leading to varied chemical properties.
8-Bromo-3-methoxyisoquinoline: Another brominated isoquinoline with distinct chemical behavior.
Uniqueness: 8-Bromo-5,6,7-trimethoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81925-37-3 |
|---|---|
Molekularformel |
C12H12BrNO3 |
Molekulargewicht |
298.13 g/mol |
IUPAC-Name |
8-bromo-5,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C12H12BrNO3/c1-15-10-7-4-5-14-6-8(7)9(13)11(16-2)12(10)17-3/h4-6H,1-3H3 |
InChI-Schlüssel |
FIYYBBSGAQOQSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CN=C2)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)







![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)




